molecular formula C26H33N3O7S B3940040 N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate

N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate

Cat. No. B3940040
M. Wt: 531.6 g/mol
InChI Key: PTMVVXJAGFRRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, also known as N-(4-(4-phenylcyclohexyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide oxalate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to the compound's anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate has been found to have several biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its therapeutic effects. The compound has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to the compound's anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate in lab experiments is its relatively simple synthesis method. The compound is also stable and can be stored for long periods of time. However, one limitation is that the compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate. One direction is to further investigate its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Another direction is to study its safety and efficacy in humans, particularly in the treatment of anxiety, depression, and schizophrenia. Additionally, the compound may have potential applications in other areas, such as pain management and addiction treatment, which should be explored in future research.

Scientific Research Applications

N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. The compound has also been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.

properties

IUPAC Name

oxalic acid;N-[4-[4-(4-phenylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S.C2H2O4/c1-19(28)25-22-9-13-24(14-10-22)31(29,30)27-17-15-26(16-18-27)23-11-7-21(8-12-23)20-5-3-2-4-6-20;3-1(4)2(5)6/h2-6,9-10,13-14,21,23H,7-8,11-12,15-18H2,1H3,(H,25,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMVVXJAGFRRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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